molecular formula C4H12PbSe B14623073 Methylselanyl--trimethylplumbyl (1/1) CAS No. 58747-19-6

Methylselanyl--trimethylplumbyl (1/1)

Cat. No.: B14623073
CAS No.: 58747-19-6
M. Wt: 346 g/mol
InChI Key: MDAJEYQMTLFWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylselanyl–trimethylplumbyl (1/1) is an organolead compound featuring a methylselanyl (–SeCH₃) group bonded to a trimethylplumbyl (Pb(CH₃)₃) moiety. This compound represents a rare example of lead-selenium hybridization in organometallic chemistry. Its structure combines the heavy metal lead with selenium, a metalloid, creating unique electronic and steric properties.

Properties

CAS No.

58747-19-6

Molecular Formula

C4H12PbSe

Molecular Weight

346 g/mol

InChI

InChI=1S/CH3Se.3CH3.Pb/c1-2;;;;/h1H3;3*1H3;

InChI Key

MDAJEYQMTLFWAL-UHFFFAOYSA-N

Canonical SMILES

C[Se].C[Pb](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylselanyl–trimethylplumbyl (1/1) typically involves the reaction of trimethylplumbyl chloride with methylselanyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:

    Temperature: The reaction is usually conducted at low temperatures, around -78°C, to ensure the stability of the reactants and products.

    Solvent: Common solvents used in this reaction include tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

Industrial production of Methylselanyl–trimethylplumbyl (1/1) follows similar synthetic routes but on a larger scale. The process involves:

    Scaling up the reaction: Using larger quantities of reactants and solvents.

    Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Methylselanyl–trimethylplumbyl (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead selenide and other oxidation products.

    Reduction: It can be reduced to form simpler organometallic compounds.

    Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution Reactions: These reactions often require catalysts such as palladium or platinum.

Major Products Formed

    Oxidation Products: Lead selenide (PbSe) and other selenium-containing compounds.

    Reduction Products: Simpler organometallic compounds with lead and selenium.

    Substitution Products: Compounds with different functional groups replacing the methylselanyl group.

Scientific Research Applications

Methylselanyl–trimethylplumbyl (1/1) has several scientific research applications, including:

    Materials Science: It is used in the synthesis of novel materials with unique properties, such as semiconductors and photovoltaic materials.

    Chemistry: The compound is used as a reagent in various organic synthesis reactions.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of specialized coatings and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Methylselanyl–trimethylplumbyl (1/1) involves its interaction with molecular targets through its organometallic bonds. The compound can:

    Bind to metal ions: The lead and selenium atoms can form complexes with other metal ions, influencing various biochemical pathways.

    Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products.

Comparison with Similar Compounds

Comparison with Similar Organolead Compounds

To contextualize Methylselanyl–trimethylplumbyl (1/1), we compare it with structurally analogous organolead compounds, focusing on substituents, stability, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents Key Properties/Applications
Methylselanyl–trimethylplumbyl (1/1) –SeCH₃, Pb(CH₃)₃ Theoretical interest in Se–Pb bonding
Methyl(triphenyl)plumbane ([3124-28-5]) –CH₃, Pb(C₆H₅)₃ Stabilized by aromatic rings; used in ligand synthesis
Methylsulfanyl(triphenyl)plumbane ([3600-12-2]) –SCH₃, Pb(C₆H₅)₃ Higher thermal stability due to sulfur
N,N-bis(trimethylplumbyl)aniline ([141479-12-1]) Pb(CH₃)₃, aromatic amine Catalytic potential in amine functionalization

Key Findings :

Substituent Effects :

  • The methylselanyl group in Methylselanyl–trimethylplumbyl introduces greater polarizability compared to sulfur or oxygen analogs (e.g., [3600-12-2]), but it also increases toxicity and reactivity.
  • Trimethylplumbyl groups (Pb(CH₃)₃) are less sterically hindered than triphenylplumbyl (Pb(C₆H₅)₃), enhancing reactivity but reducing stability .

Stability and Reactivity :

  • Compounds like [3124-28-5] and [3600-12-2] exhibit higher stability due to aromatic substituents or sulfur’s electronegativity. In contrast, Methylselanyl–trimethylplumbyl’s Se–Pb bond is prone to hydrolysis and oxidative degradation.
  • N,N-bis(trimethylplumbyl)aniline ([141479-12-1]) demonstrates how nitrogen coordination mitigates lead’s electrophilicity, a feature absent in the selenium analog .

Research Challenges and Gaps

Data Limitations : Experimental data on Methylselanyl–trimethylplumbyl (1/1) are scarce, with most comparisons relying on structural analogs (e.g., [3124-28-5], [3600-12-2]) .

Toxicity Concerns : Lead and selenium’s environmental persistence restricts large-scale synthesis and application studies.

Theoretical vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.